2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol-containing compounds, often under basic conditions.
Condensation with pyridine aldehyde: The final step involves the condensation of the sulfanyl-triazole intermediate with pyridine-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired acetohydrazide derivative
Chemical Reactions Analysis
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles such as halides or amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new agrochemicals and as a precursor for the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect cellular pathways related to cell proliferation, apoptosis, and immune response, contributing to its biological activities
Comparison with Similar Compounds
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can be compared with other triazole derivatives, such as:
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-2-pyridinylmethylene]acetohydrazide: This compound has methoxy groups instead of methyl groups, which may affect its chemical reactivity and biological activity.
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound has a bromophenyl group and an ethanol moiety, which may confer different properties and applications.
Properties
Molecular Formula |
C24H22N6OS |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N6OS/c1-17-6-10-19(11-7-17)23-28-29-24(30(23)21-12-8-18(2)9-13-21)32-16-22(31)27-26-15-20-5-3-4-14-25-20/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+ |
InChI Key |
RCPRHAZPJSYDNE-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=CC=N4 |
Origin of Product |
United States |
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